molecular formula C18H21NO3 B2370419 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide CAS No. 1426315-00-5

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide

Cat. No. B2370419
CAS RN: 1426315-00-5
M. Wt: 299.37
InChI Key: PNGYAHZHCUWZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have a wide range of applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Reactivity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a compound of interest in the synthesis of complex molecules. Its related structures have been utilized in highly enantioselective Diels-Alder reactions, which are pivotal for constructing oxygen-functionalized cyclohexenes and substituted cyclohexenones, essential building blocks for the total synthesis of natural products. Such reactions are challenging due to the instability of dienes under Lewis acidic conditions, but advancements have been made with the development of new chiral ligands like BINAMIDE, facilitating these reactions with high selectivity and yield (Sudo et al., 2008).

Antimicrobial and Phytotoxic Activities

Compounds structurally related to this compound have been isolated from natural sources, such as endophytic fungi, and shown to possess antimicrobial and phytotoxic activities. For instance, cyclohexenone derivatives have demonstrated inhibitory activities against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as phytotoxic effects against lettuce, highlighting their potential in developing new antimicrobial agents and herbicides (Shiono et al., 2005).

Catalysis and Chemical Transformations

The catalytic properties of materials related to this compound, such as in the selective hydrogenation of phenol derivatives to cyclohexanone, are of significant interest. The development of catalysts, like Pd nanoparticles on mesoporous graphitic carbon nitride, has enabled the selective formation of cyclohexanone under mild conditions, a critical intermediate in the chemical industry for the production of polyamides (Wang et al., 2011).

Hydrogen Bond Studies and Molecular Interactions

Studies on methoxyphenols, which share a structural resemblance with this compound, have focused on their ability to form strong inter- and intramolecular hydrogen bonds. These studies provide insights into the thermochemical properties of methoxyphenols and their complexes, contributing to a deeper understanding of molecular interactions and the stabilization mechanisms in various chemical contexts (Varfolomeev et al., 2010).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-11-5-6-12-17(16)22-14-8-7-13-19-18(20)15-9-3-2-4-10-15/h2-3,5-6,11-12,15H,4,9-10,13-14H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGYAHZHCUWZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.